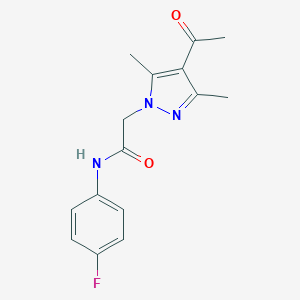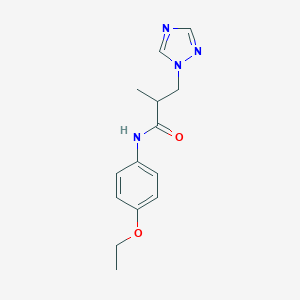![molecular formula C19H21ClFN3O B500343 N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 848181-18-0](/img/structure/B500343.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as CFM-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One study by Sánchez-Sánchez et al. (2017) investigated the effects of this compound on the behavior of rats in a forced swim test, finding that the compound had antidepressant-like effects. Another study by Li et al. (2018) explored the potential of this compound as a treatment for neuropathic pain, reporting that the compound had analgesic effects in a rat model of neuropathic pain.
作用机制
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain, among other physiological processes. By blocking the activity of this receptor, this compound may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, a study by Sánchez-Sánchez et al. (2017) reported that this compound increased the levels of serotonin and dopamine in the prefrontal cortex of rats. Another study by Li et al. (2018) found that this compound reduced the expression of inflammatory cytokines in the spinal cord of rats with neuropathic pain.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have relatively low toxicity in animal models, suggesting that it may have a favorable safety profile for use in humans. However, a limitation is that this compound has relatively low solubility in water, which may make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic properties. Another area of interest is the investigation of this compound as a treatment for other neurological and psychiatric disorders, such as anxiety disorders and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成方法
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-fluorophenylpiperazine with 5-chloro-2-methylbenzoic acid, followed by acylation with acetic anhydride and N-methylation with methyl iodide. This synthesis method has been reported in several scientific publications, including a study by Kostic et al. (2011).
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSGWFUXOFREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)











